molecular formula C13H18N2O3S B1337397 1-Ethyl-3-methylimidazolium tosylate CAS No. 328090-25-1

1-Ethyl-3-methylimidazolium tosylate

Cat. No. B1337397
M. Wt: 282.36 g/mol
InChI Key: HXMUPILCYSJMLQ-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylimidazolium tosylate is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids are known for their unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials. They are used in various applications, including catalysis, electrochemistry, and as solvents for chemical reactions and material processing.

Synthesis Analysis

The synthesis of 1-ethyl-3-methylimidazolium-based ionic liquids typically involves the combination of an imidazolium cation with an appropriate anion. In the case of 1-ethyl-3-methylimidazolium tosylate, the tosylate anion is paired with the 1-ethyl-3-methylimidazolium cation. The synthesis process may involve quaternization reactions and anion exchange procedures to obtain the desired ionic liquid with high purity and yield.

Molecular Structure Analysis

The molecular structure of 1-ethyl-3-methylimidazolium tosylate consists of the 1-ethyl-3-methylimidazolium cation, which has an imidazolium ring with ethyl and methyl substituents, and the tosylate anion, which is a sulfonate group with a toluene backbone. The interactions between the cation and anion are primarily electrostatic, but hydrogen bonding and van der Waals forces can also play a role in the overall structure of the ionic liquid.

Chemical Reactions Analysis

1-Ethyl-3-methylimidazolium tosylate can participate in various chemical reactions due to its ionic nature and ability to stabilize transition states. It can act as a catalyst or solvent in reactions such as the condensation of glucosamine, where it enhances selectivity and reaction rates by coordinating with substrates through hydrogen bonding . It can also catalyze the cyanosilylation of carbonyl compounds, demonstrating high turnover frequency values and providing insight into the mechanism of ionic liquid-catalyzed reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-ethyl-3-methylimidazolium tosylate are influenced by its ionic structure. It exhibits a low melting point, which is characteristic of ionic liquids, and can show complete miscibility with water and certain alcohols . The presence of the tosylate anion can affect the phase behavior and physico-chemical properties of the ionic liquid, such as viscosity, conductivity, and surface tension. These properties are essential for the application of 1-ethyl-3-methylimidazolium tosylate in various fields, including material science and chemical engineering.

Scientific Research Applications

Rheological Behavior in Nanotube Dispersions

1-Ethyl-3-methylimidazolium tosylate (EMIMTsO) demonstrates significant rheological behavior when dispersed with multiwalled carbon nanotubes (MWCNTs). This behavior is influenced by the concentration of carbon nanotubes, their types, and temperature. Notably, the addition of MWCNTs to EMIMTsO creates a non-Newtonian fluid under shear stress and prevents the formation of gels at certain concentrations (Pamies et al., 2017).

Catalysis in Organic Reactions

EMIMTsO has been identified as an efficient organocatalyst in solvent-free cyanosilylation of carbonyl compounds with trimethylsilyl cyanide. This catalyst displays high turnover frequency values and is effective even at very low loadings. It exhibits tolerance towards a broad range of carbonyl compounds and offers insights into the mechanism of ionic liquid-catalyzed reactions (Ullah et al., 2017).

Thermodynamic Studies in Aqueous Solutions

In thermodynamic studies, EMIMTsO displays distinct behavior in water, affecting various properties like osmotic coefficients, water activity, and Gibbs free energy. These results help in understanding ion association and structural characteristics of ionic liquids (Terdale & Warke, 2019).

Synthesis and Crystallization of Coordination Polymers

EMIMTsO is used as a solvent in the synthesis and crystallization of coordination polymers, such as (EMI)[Cd(BTC)]. This process leads to the formation of an anionic three-dimensional framework, highlighting its utility in the field of crystal growth and design (Liao et al., 2006).

Interaction with Polymeric Materials

Studies on the interaction of EMIMTsO with polymeric materials, like poly(N-vinylimidazole) hydrogels, have been conducted. These interactions, particularly in aqueous media, reveal the salting-in effect of EMIMTsO and its impact on the swelling behavior of hydrogels (Renamayor et al., 2013).

Electrochemical Applications

In the field of electrochemistry, EMIMTsO has been employed in various applications, such as batteries and capacitors. It has been demonstrated as a versatile electrolyte in electrochemical couples, showcasing its significance in energy storage and conversion technologies (Fuller et al., 1997).

Safety And Hazards

1-Ethyl-3-methylimidazolium tosylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective clothing .

properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H11N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-8-5-4-7(2)6-8/h2-5H,1H3,(H,8,9,10);4-6H,3H2,1-2H3/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMUPILCYSJMLQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049270
Record name 1-Ethyl-3-methylimidazolium tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methylimidazolium tosylate

CAS RN

328090-25-1
Record name 1-Ethyl-3-methylimidazolium tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3-methylimidazolium p-Toluenesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
316
Citations
SS Terdale, IJ Warke - The Journal of Chemical Thermodynamics, 2020 - Elsevier
This work presents the experimental data on thermophysical properties of aqueous solutions of imidazolium-based ionic liquids (ILs) such as 1-Ethyl-3-Methylimidazolium Ethylsulfate […
Number of citations: 0 www.sciencedirect.com
SF Tang, AV Mudring - Crystal Growth and Design, 2009 - ACS Publications
… (8) And indeed, when crystallizing europium toluene-4-sulfonate from the ionic liquid 1-ethyl-3-methylimidazolium tosylate under ambient conditions a new polymorph of the hydrous …
Number of citations: 0 pubs.acs.org
S Zhang, Q Zhou, X Lu, Y Song, X Wang - Physicochemical Properties of …, 2016 - Springer
… This chapter contains a tabular compilation of selectivity of 1-ethyl-3-methylimidazolium tosylate mixtures. … 02003-04007: 1-Ethyl-3-methylimidazolium tosylate … 1-ethyl-3-methylimidazolium …
Number of citations: 0 link.springer.com
F Mutelet, JN Jaubert - Journal of Chromatography A, 2006 - Elsevier
… -3-methylimidazolium octyl sulfate and 1-ethyl-3-methylimidazolium tosylate, phase loading … retained predominantly by interfacial adsorption on 1-ethyl-3-methylimidazolium tosylate. …
Number of citations: 0 www.sciencedirect.com
U Domańska, M Królikowska, M Królikowski - Fluid Phase Equilibria, 2010 - Elsevier
… Phase equilibrium data, including SLE and LLE, for mixtures of 1-ethyl-3-methylimidazolium thiocyanate [EMIM][SCN] and 1-ethyl-3-methylimidazolium tosylate [EMIM][TOS] ionic …
Number of citations: 0 www.sciencedirect.com
U Domańska, M Królikowski - Journal of Chemical & Engineering …, 2010 - ACS Publications
… (1) An interesting and high value of selectivity was obtained for 1-ethyl-3-methylimidazolium tosylate, [EMIM][TOS], which was superior in terms of other values, but it was the value …
Number of citations: 0 pubs.acs.org
MN Roy, MC Roy, S Choudhury, PK Roy, R Dewan - Thermochimica Acta, 2015 - Elsevier
… , 1-ethyl-3-methylimidazolium methanesulfonate and 1-ethyl-3-methylimidazolium tosylate in N,N-… The interaction is highest in case of 1-ethyl-3-methylimidazolium tosylate and dimethyl …
Number of citations: 0 www.sciencedirect.com
L Liu, W Jin, L Xi, Z Dong - Journal of luminescence, 2011 - Elsevier
… tetrafluoroborate (BMIMBF 4 ), 1-ethyl-3-methylimidazolium tetrafluoroborate (EMIMBF 4 ), 1-butyl-3-methylimidazolium-tosylate (BMIMTS) and 1-ethyl-3-methylimidazolium-tosylate (…
Number of citations: 0 www.sciencedirect.com
M Malempati - 2011 - bearworks.missouristate.edu
… media containing the ionic liquids (IL's) 1-hexyl-3-methylimidazolium chloride [HC], 1-Ethyl-3-methylimidazolim-trifluoro-methane sulfonate [ES], 1-Ethyl-3-methylimidazolium tosylate […
Number of citations: 0 bearworks.missouristate.edu
AK Manoharan - 2016 - utpedia.utp.edu.my
In this reportwork, the feasibility of using ionic liquids 1-ethyl-3-methylimidazolium tosylate, [EMIM][TOS], and 1-butyl-3-methylimidazolium tosylate, [BMIM][TOS] as inhibitor of carbon …
Number of citations: 0 utpedia.utp.edu.my

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